molecular formula C12H15FO3 B7902492 Ethyl 4-(4-fluorophenoxy)butanoate

Ethyl 4-(4-fluorophenoxy)butanoate

Cat. No.: B7902492
M. Wt: 226.24 g/mol
InChI Key: MHWJYMIHCGLWCP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenoxy)butanoate is an organic compound with the molecular formula C12H15FO3. It is an ester derivative of 4-(4-fluorophenoxy)butanoic acid and is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-fluorophenoxy)butanoate typically involves the esterification of 4-(4-fluorophenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are generally of high purity to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenoxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-(4-fluorophenoxy)butanoic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst

Major Products Formed

    Hydrolysis: 4-(4-fluorophenoxy)butanoic acid and ethanol.

    Reduction: 4-(4-fluorophenoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(4-fluorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-fluorophenoxy)butanoic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenoxy)butanoate
  • Ethyl 4-(4-bromophenoxy)butanoate
  • Ethyl 4-(4-methylphenoxy)butanoate

Uniqueness

Ethyl 4-(4-fluorophenoxy)butanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 4-(4-fluorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJYMIHCGLWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under cooling (0° C.), sodium ethanolate (2.18 g, 32 mmol) was added to a mixture of 4-fluorophenol ([371-41-5], 3.00 g, 27 mmol), ethyl 4-chlorobutyrate ([3153-36-4], 4.84 g, 32 mmol) and ethanol (15 ml), and the reaction mixture was then refluxed overnight. The solvent was evaporated, the residue was taken up in ethyl ester and was washed with water. After drying (Na2SO4), the solvent was evaporated, and 4-(4-fluoro-phenoxy)-butyric acid ethyl ester was isolated from the residue by column chromatography (silica gel, ethyl acetate/heptane). 1H NMR (d6-DMSO): 1.29 (t, 3H), 2.11 (tt, 2H), 2.51 (t, 2H), 3.96 (t, 2H), 4.13 (q, 2H), 6.79-6.85 (m, 2H), 6.92-6.99 (m, 2H).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.84 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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